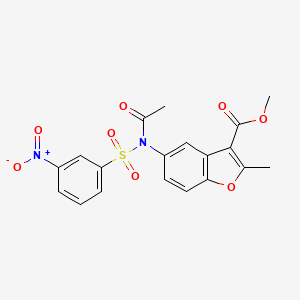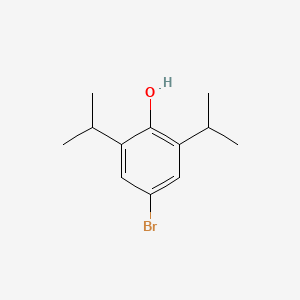
N-(1-Benzylcyclopropyl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Benzylcyclopropyl)-2-chloroacetamide is an organic compound that features a cyclopropyl ring substituted with a benzyl group and a chloroacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylcyclopropyl)-2-chloroacetamide typically involves the reaction of 1-benzylcyclopropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 1-benzylcyclopropylamine and chloroacetyl chloride.
Reaction Conditions: The reaction is performed in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 1-benzylcyclopropylamine and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by standard workup procedures, including washing with water, drying over anhydrous sodium sulfate, and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity. The purification process might include crystallization or distillation techniques suitable for large-scale operations.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Benzylcyclopropyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the benzyl group can be oxidized to a benzyl alcohol or benzaldehyde, while the cyclopropyl ring can be opened under reductive conditions.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH or KOH) in aqueous medium.
Major Products
Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of benzyl alcohol, benzaldehyde, or benzoic acid.
Reduction: Formation of cyclopropylmethanol or cyclopropylamine.
Hydrolysis: Formation of 1-benzylcyclopropylamine and chloroacetic acid.
Applications De Recherche Scientifique
N-(1-Benzylcyclopropyl)-2-chloroacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study the effects of cyclopropyl-containing amides on biological systems, including enzyme inhibition and receptor binding.
Materials Science: It can be incorporated into polymeric materials to impart specific properties such as rigidity and thermal stability.
Chemical Biology: The compound can be used as a probe to investigate biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of N-(1-Benzylcyclopropyl)-2-chloroacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzyl group can interact with hydrophobic pockets in proteins, while the chloroacetamide moiety can form covalent bonds with nucleophilic residues such as cysteine or serine. The cyclopropyl ring can provide rigidity and influence the overall conformation of the molecule, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-(1-Benzylcyclopropyl)-2-chloroacetamide can be compared with other similar compounds such as:
N-Benzylacetamide: Lacks the cyclopropyl ring, which may result in different biological activity and chemical reactivity.
N-(Cyclopropylmethyl)-2-chloroacetamide: Contains a cyclopropylmethyl group instead of a benzyl group, which can affect its hydrophobic interactions and binding properties.
N-(1-Benzylcyclopropyl)-acetamide: Lacks the chloro group, which can influence its reactivity in nucleophilic substitution reactions.
The unique combination of the benzyl group, cyclopropyl ring, and chloroacetamide moiety in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-(1-benzylcyclopropyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-11(15)14-12(6-7-12)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGXSNZGBPWUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)





![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2506325.png)





![N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2506334.png)
